tert-Butyl (2-bromo-4-methylbenzyl)(cyclopropyl)carbamate
Description
tert-Butyl (2-bromo-4-methylbenzyl)(cyclopropyl)carbamate is a carbamate derivative featuring a tert-butyl protective group, a 2-bromo-4-methylbenzyl moiety, and a cyclopropyl substituent. Such compounds are often explored for biological activity, including enzyme inhibition or as intermediates in drug discovery pipelines.
Properties
IUPAC Name |
tert-butyl N-[(2-bromo-4-methylphenyl)methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-11-5-6-12(14(17)9-11)10-18(13-7-8-13)15(19)20-16(2,3)4/h5-6,9,13H,7-8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCBPLADBWZJCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN(C2CC2)C(=O)OC(C)(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-bromo-4-methylbenzyl)(cyclopropyl)carbamate typically involves multiple steps, starting with the bromination of 4-methylbenzyl alcohol to form 2-bromo-4-methylbenzyl chloride. This intermediate is then reacted with cyclopropylamine under controlled conditions to form the cyclopropylcarbamate derivative. Finally, the tert-butyl group is introduced through a tert-butylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzyl group can be oxidized to form benzoic acid derivatives.
Reduction: : The bromo group can be reduced to form a corresponding bromoalkane.
Substitution: : The bromo group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as sodium azide (NaN₃) and iodide ions (I⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: : Benzoic acid derivatives.
Reduction: : Bromoalkanes.
Substitution: : Various substituted benzyl derivatives.
Scientific Research Applications
Tert-Butyl (2-bromo-4-methylbenzyl)(cyclopropyl)carbamate: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : The compound may serve as a probe in biological studies to understand enzyme mechanisms and interactions.
Industry: : It can be utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which tert-Butyl (2-bromo-4-methylbenzyl)(cyclopropyl)carbamate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s structure combines a brominated aromatic ring, a cyclopropyl group, and a tert-butyl carbamate. Key structural analogs include:
- tert-Butyl (2-(4-(thiophen-3-yl)benzamido)phenyl)cyclopropylcarbamate (18a) : Contains a thiophene-substituted benzamide group instead of bromo-methylbenzyl .
- tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate (HR486542): Features a cyclohexyl backbone and 2-bromobenzyl group, differing in the core cyclic structure .
- tert-Butyl (3-cyclopropyl-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl)carbamate (Compound 434) : Includes a fluoropyridinyl heterocycle, demonstrating variability in aromatic substituents .
Physicochemical Properties
- Melting Points : Compound 18a exhibits a high melting point (>287°C), likely due to strong intermolecular interactions from its planar thiophene-benzamide system .
- Molecular Weight : The cyclohexyl derivative (HR486542) has a higher molecular weight (383.32) compared to cyclopropyl analogs, influencing solubility and pharmacokinetic profiles .
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